molecular formula C18H14N2O2S B5952436 4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-2-thiophen-2-yl-1,3-oxazol-5-ol

4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-2-thiophen-2-yl-1,3-oxazol-5-ol

Cat. No.: B5952436
M. Wt: 322.4 g/mol
InChI Key: KSEJHGUVLWBZIA-XFXZXTDPSA-N
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Description

4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-2-thiophen-2-yl-1,3-oxazol-5-ol is a complex organic compound that features a unique structure combining indole, thiophene, and oxazole moieties. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-2-thiophen-2-yl-1,3-oxazol-5-ol typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the formation of the thiophene and oxazole rings. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-2-thiophen-2-yl-1,3-oxazol-5-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such

Properties

IUPAC Name

4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-2-thiophen-2-yl-1,3-oxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-10-5-6-14-13(8-10)12(11(2)19-14)9-15-18(21)22-17(20-15)16-4-3-7-23-16/h3-9,21H,1-2H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEJHGUVLWBZIA-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C2=CC3=C(OC(=N3)C4=CC=CS4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C=C1)N=C(/C2=C/C3=C(OC(=N3)C4=CC=CS4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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